
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential pharmacological properties, including antitumor, antibacterial, and antifungal activities. The presence of a bromine atom and a thiophene ring in the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For example, paper describes the synthesis of N-(3-hydroxyphenyl)benzamide by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium. Similarly, the synthesis of the compound would likely involve the condensation of an appropriate amine with a brominated carboxylic acid derivative, possibly under conditions that would promote the formation of the thiophene ring.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of crystalline compounds. Paper discusses the use of X-ray diffraction to determine the structure of antipyrine-like derivatives, which are structurally similar to benzamide derivatives. The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as shown in paper . These techniques would be applicable to analyze the molecular structure of "3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide".
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form coordination compounds, as described in paper . The bromine atom in the compound could potentially be involved in substitution reactions, as seen in paper , where a brominated compound reacts with benzenethiols. The thiophene ring could also engage in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. The intramolecular hydrogen bonding, as observed in paper , can influence the stability and conformation of the molecule. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, as shown in paper , providing insight into the compound's reactivity.
Relevant Case Studies
Several papers discuss the biological activities of benzamide derivatives. Paper evaluates the anticancer activity of metal complexes of a benzamide derivative, showing significant toxicity against human colon carcinoma cells. Paper reports on the antifungal activity of various substituted benzamides. These studies suggest that "3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide" could also possess similar biological activities, warranting further investigation.
Applications De Recherche Scientifique
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, like the compound which contains a thiophenyl group, have been synthesized and evaluated for potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity in vitro. This research underscores the importance of thiophene-containing compounds in understanding carcinogenic mechanisms and developing safer chemicals (Ashby et al., 1978).
Advanced Oxidation Processes for Environmental Remediation
Qutob et al. (2022) discussed the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the importance of understanding the reactivity and breakdown products of organic compounds in environmental remediation. While not directly related, research into the environmental fate of complex organic compounds, including those with bromo, thiophene, and benzamide groups, can inform pollution mitigation strategies (Qutob et al., 2022).
Drug Development and Biological Activity
The structural motifs found in the specified compound, such as benzamide and thiophene, are common in drug development due to their diverse biological activities. Research by Issar and Kakkar (2013) on Hoechst 33258 analogues demonstrates the utility of specific structural features in binding to biological targets, such as DNA. These studies indicate the potential for compounds with complex structures, including those with thiophene and benzamide functionalities, to serve as lead compounds in pharmaceutical research (Issar & Kakkar, 2013).
Environmental Contaminants and Human Health
Studies on novel brominated flame retardants and benzophenone-3 in consumer products and environmental samples highlight concerns over the presence of synthetic organic compounds in the environment and their potential health impacts. These research efforts underscore the importance of understanding the environmental behavior, human exposure, and toxicology of synthetic compounds, including those with structures similar to the specified chemical (Zuiderveen et al., 2020; Kim & Choi, 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Without specific information on “3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide”, it’s difficult to describe its exact mode of action. Many bioactive compounds work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide”. Similar compounds have been shown to have anti-inflammatory, anticancer, and antimicrobial effects .
Propriétés
IUPAC Name |
3-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-3-1-2-15(10-17)19(23)21-11-18(22)14-6-4-13(5-7-14)16-8-9-24-12-16/h1-10,12,18,22H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYLSXSLVHJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)



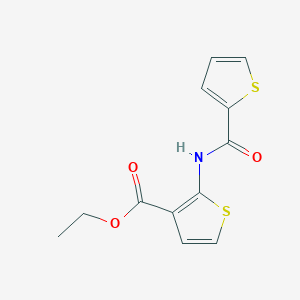
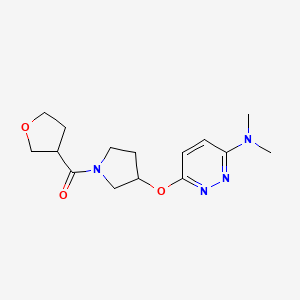

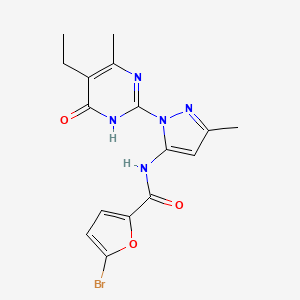
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
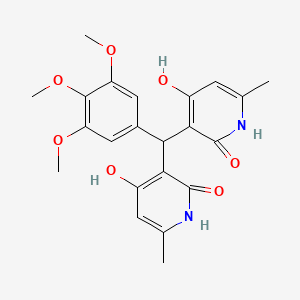
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
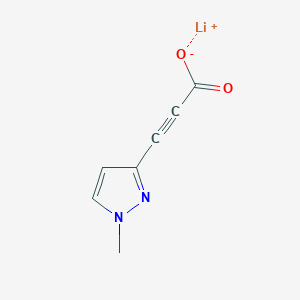
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)